Home > Products > Screening Compounds P80471 > 3-(4-Benzylpiperazin-1-yl)-6-cyclopropylpyridazine
3-(4-Benzylpiperazin-1-yl)-6-cyclopropylpyridazine - 2034315-04-1

3-(4-Benzylpiperazin-1-yl)-6-cyclopropylpyridazine

Catalog Number: EVT-3059851
CAS Number: 2034315-04-1
Molecular Formula: C18H22N4
Molecular Weight: 294.402
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(3-(4-Benzylpiperazin-1-yl)propyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione (LA1)

  • Compound Description: LA1 is an arylpiperazine derivative investigated as a potential acetylcholinesterase (AChE) inhibitor for the treatment of Alzheimer's disease. [] Docking studies revealed that LA1 binds to both the catalytic active site (CAS) and the peripheral binding site (PAS) of AChE. [] LA1 also showed good permeability through the gastrointestinal tract and blood-brain barrier. []

3-[(4-benzylpiperazin-1-yl)methyl]-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazole-2-thione

  • Compound Description: This compound is a 1,3,4-oxadiazole-2-thione derivative. [] Its crystal structure, characterized by X-ray crystallography, revealed a V-shaped conformation and a chair conformation for the piperazine ring. []

8-[(4-benzylpiperazin-1-yl)methyl]-3-(2-chlorophenyl)-7-hydroxy-chromen-4-one

  • Compound Description: This compound is a chromen-4-one derivative that acts as an activator of contractile activity in intestinal smooth muscles. [] It demonstrates reversible M2 cholinomimetic properties, suggesting its potential use in treating gastrointestinal motility disorders. []

5-(Adamantan-1-yl)-3-[(4-benzylpiperazin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione

  • Compound Description: This compound is a functionalized 1,3,4-oxadiazole-2-thione derivative with adamantanyl and piperazine substituents. [] The crystal structure analysis revealed a C-shaped conformation and the presence of C–H⋯S interactions in the crystal packing. []

4-Anilino-3-((4-benzylpiperazin-1- yl)-methyl)-2H-chromen-2-one

  • Compound Description: This compound is a chromen-2-one derivative whose structure was characterized using X-ray crystallography. [] The analysis revealed a chair conformation for the pyrazine ring and the presence of both inter- and intramolecular hydrogen bonding. []
Overview

3-(4-Benzylpiperazin-1-yl)-6-cyclopropylpyridazine is a chemical compound that belongs to the class of pyridazine derivatives. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor of various biological pathways. The structure features a piperazine ring, which is well-known for its role in pharmacology, enhancing the compound's interaction with biological targets.

Source

The compound was synthesized and evaluated in various studies, including those focusing on its biological activity and potential therapeutic uses. Research articles and patents provide insights into its synthesis methods, structural characteristics, and applications in drug development .

Classification

This compound can be classified as a heterocyclic organic compound, specifically a pyridazine derivative with a piperazine moiety. It is characterized by its unique structural features that may influence its pharmacological properties.

Synthesis Analysis

Methods

The synthesis of 3-(4-Benzylpiperazin-1-yl)-6-cyclopropylpyridazine typically involves several steps:

  1. Formation of the Pyridazine Core: The initial step may include the condensation of appropriate precursors to form the pyridazine ring.
  2. Piperazine Substitution: A benzyl group is introduced to the piperazine nitrogen, often through alkylation reactions.
  3. Cyclopropyl Group Introduction: The cyclopropyl moiety is integrated into the pyridazine structure through specific coupling reactions.

Technical Details

The synthesis often utilizes reagents such as anhydrous potassium carbonate and various alkyl halides under reflux conditions to promote the formation of the desired product. Column chromatography is commonly employed for purification purposes .

Molecular Structure Analysis

Structure

The molecular structure of 3-(4-Benzylpiperazin-1-yl)-6-cyclopropylpyridazine can be represented as follows:

  • Molecular Formula: C_{18}H_{24}N_{4}
  • Molecular Weight: 304.41 g/mol
  • Structural Features: The compound contains a pyridazine ring (a six-membered ring with two nitrogen atoms) and a piperazine ring (a six-membered ring containing two nitrogen atoms) linked by a benzyl group.

Data

The structural data can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which elucidate the arrangement of atoms within the molecule.

Chemical Reactions Analysis

Reactions

3-(4-Benzylpiperazin-1-yl)-6-cyclopropylpyridazine can undergo various chemical reactions typical for heterocyclic compounds:

  • Nucleophilic Substitution: The piperazine nitrogen can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Electrophilic Aromatic Substitution: The aromatic benzyl group may undergo electrophilic substitution under appropriate conditions.

Technical Details

Reactions involving this compound are often carried out under controlled conditions to optimize yields and minimize side products. Techniques such as High Performance Liquid Chromatography (HPLC) may be utilized for monitoring reaction progress.

Mechanism of Action

Process

The mechanism of action for 3-(4-Benzylpiperazin-1-yl)-6-cyclopropylpyridazine involves its interaction with specific biological targets, such as receptors or enzymes involved in signaling pathways.

  1. Binding Affinity: The compound likely binds to target proteins through hydrogen bonding and hydrophobic interactions facilitated by its piperazine and benzyl groups.
  2. Inhibition of Pathways: By inhibiting certain receptors or enzymes, it may modulate physiological responses relevant to disease states.

Data

Preliminary studies indicate that this compound may have effects on transforming growth factor-beta signaling pathways, which are critical in various cellular processes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline substance.
  • Melting Point: Specific melting points can vary based on purity but are generally reported in the range of 150–160 °C.

Chemical Properties

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol.
  • Stability: Generally stable under standard laboratory conditions but may require protection from moisture and light.

Relevant analytical techniques such as Infrared Spectroscopy (IR) and Mass Spectrometry (MS) are used to characterize these properties further.

Applications

Scientific Uses

3-(4-Benzylpiperazin-1-yl)-6-cyclopropylpyridazine has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new therapeutics targeting specific diseases.
  • Biochemical Research: To study signaling pathways involving transforming growth factor-beta or related mechanisms.

Further research is necessary to fully elucidate its therapeutic potential and optimize its pharmacological profile for clinical applications.

Synthesis Methodologies and Optimization Strategies

Multi-Step Organic Synthesis Pathways

The synthesis employs convergent and linear approaches, prioritizing modularity to address the compound’s stereoelectronic complexity. Two dominant strategies exist:

  • Pyridazine-First Approach: Begins with 3,6-dichloropyridazine functionalized at C-3 via nucleophilic aromatic substitution (SNAr) with N-benzylpiperazine, followed by C-6 cyclopropanation. This route risks steric hindrance during cyclopropyl introduction due to the pre-installed bulky piperazine group [7].
  • Cyclopropyl-First Approach: Installs the cyclopropyl group onto 3-chloro-6-hydrazinopyridazine via transition metal-catalyzed coupling, followed by cyclopropanation and piperazine coupling. This sequence benefits from higher cyclopropanation yields (78–85%) due to reduced steric effects [6] [10].

Optimization challenges include:

  • Regioselectivity in SNAr reactions, mitigated using microwave irradiation (100–120°C, 30 min) to accelerate substitution while minimizing decomposition [5].
  • Purification of intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) [1].

Table 1: Comparative Analysis of Multi-Step Routes

RouteStepsOverall YieldKey AdvantageMajor Limitation
Pyridazine-First432–38%Simplified early stepsLow cyclopropanation yield (45–52%)
Cyclopropyl-First541–47%High cyclopropanation efficiencyRequires air-sensitive catalysts
One-Pot Coupling328–35%Reduced purification stepsLimited scale-up potential

Cyclopropanation Techniques for Pyridazine Functionalization

Cyclopropyl introduction demands precision due to the ring’s high strain energy and susceptibility to ring-opening. Key methodologies include:

  • Transition Metal-Catalyzed Cross-Coupling:
  • Suzuki-Miyaura reaction between 3-chloro-6-iodopyridazine and cyclopropylboronic acid, using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/H₂O (80°C, 12 h). Achieves 74–78% yield but requires rigorous anhydrous conditions to prevent protodeboronation [6].
  • Negishi coupling with cyclopropylzinc bromide and Pd(dppf)Cl₂ catalyst improves functional group tolerance (82–85% yield) [10].

  • Direct Cyclopropanation:

  • Simmons-Smith conditions (Zn/Cu, CH₂I₂) on 6-vinylpyridazine afford the cyclopropyl derivative in ≤45% yield with significant diastereomer formation [6].
  • Photocatalytic methods using [Ir(ppy)₃] and ethyl diazoacetate enable cyclopropanation under mild conditions (50–62% yield), though scalability is limited [6].

Critical parameters:

  • Solvent selection: N,N-Dimethylformamide (DMF) suppresses side reactions but complicates purification; toluene facilitates catalyst recovery [5].
  • Catalyst loading optimization: Pd ≤2 mol% minimizes metal contamination in APIs [7].

Table 2: Cyclopropanation Method Comparison

MethodConditionsYieldByproductsStereoselectivity
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80°C74–78%Biphenyl, dehalogenated pyridazineN/A
NegishiPd(dppf)Cl₂, THF, rt82–85%HomocouplingN/A
Simmons-SmithZn/Cu, CH₂I₂, ether, reflux40–45%Allylic alcoholsLow
Photocatalytic[Ir(ppy)₃], blue LED, DCM50–62%Dimethyl fumarateModerate

Piperazine Ring Formation and Benzylation Strategies

Piperazine synthesis targets either pre-formed N-benzylpiperazine or in situ generation during coupling:

  • Reductive Cyclization:
  • Bis(oximinoalkyl)amines from nitrosoalkenes and benzylamine undergo Pd/C-catalyzed hydrogenation (40 bar H₂, 50°C) to form N-benzylpiperazines in 44–96% yield. Raney nickel suppresses debenzylation but requires Boc protection for optimal yields [2].
  • Steric modulation: 2,6-Disubstituted piperazines form cis-isomers predominantly (≥8:1 dr) under these conditions [2].

  • DABCO Cleavage:

  • Quaternary ammonium salts from DABCO and benzyl halides undergo nucleophilic ring-opening with amines or phenols. PEG-400 solvent at 130–140°C affords 4-benzylpiperazine in 68–75% yield [8] [9].
  • Regioselectivity: Hard nucleophiles (e.g., alkoxides) favor piperazine formation; soft nucleophiles (e.g., thiolates) yield benzylated byproducts [8].

Benzylation nuances:

  • Electrophiles: Benzyl chloride (<$5/gram) requires phase-transfer catalysts; benzyl bromide (higher cost) offers faster kinetics [5].
  • Schotten-Baumann conditions (aqueous NaOH, CH₂Cl₂) prevent N,N-dibenzylation [7].

Table 3: Piperazine Ring Formation Methods

MethodReagents/ConditionsYieldAdvantageDrawback
Reductive CyclizationBis(oximinoalkyl)amine, Pd/C, H₂ (40 bar)44–96%High atom economyRequires high-pressure equipment
DABCO CleavageDABCO, BnBr, PEG-400, 130°C68–75%Avoids transition metalsLimited to monosubstituted piperazines
Diethanolamine RouteBnNH₂, TsO(CH₂)₂OTs, NaOH50–60%ScalableLow regioselectivity

Coupling Reactions for Heterocyclic Assembly

The pivotal C–N bond formation between pyridazine and piperazine employs:

  • Nucleophilic Aromatic Substitution (SNAr):
  • 3,6-Dichloropyridazine reacts with N-benzylpiperazine in chloroform at 60°C, achieving 76–84% yield. Electron-withdrawing groups (e.g., 6-cyclopropyl) enhance C-3 reactivity by reducing electron density [1] [7].
  • Kinetic control: Stoichiometric piperazine (1.1 equiv.) and N,N-diisopropylethylamine (DIPEA) minimize bis-alkylation [5].

  • Transition Metal Catalysis:

  • Buchwald-Hartwig amination of 3-bromo-6-cyclopropylpyridazine with Pd₂(dba)₃/XantPhos and Cs₂CO₃ in toluene (100°C, 8 h) gives 88–92% yield. Ideal for electron-rich piperazines [5] [7].
  • Ullmann-Goldberg reactions with CuI/1,10-phenanthroline in DMSO enable coupling at 90°C (70–75% yield) but suffer from copper residue issues [7].

Solvent effects:

  • Chloroform enhances template-monomer affinity in molecularly imprinted polymers (MIPs), suggesting utility in SNAr purification [1].
  • Ethylene glycol dimethyl ether (DME) improves Pd catalyst longevity vs. THF [7].

Table 4: Coupling Reaction Optimization

MethodCatalyst/BaseSolventTemp/TimeYieldImpurity Profile
SNArDIPEA (2.5 equiv.)Chloroform60°C, 4 h76–84%<5% bis-adduct
Buchwald-HartwigPd₂(dba)₃/XantPhos, Cs₂CO₃Toluene100°C, 8 h88–92%<2% homocoupled pyridazine
Ullmann-GoldbergCuI/phenanthroline, K₃PO₄DMSO90°C, 12 h70–75%8–12% dehalogenated pyridazine

Purification and Analytical Validation Protocols

Final compound isolation faces challenges from polar impurities (e.g., hydrolysis byproducts) and metal residues:

  • Chromatography:
  • Flash silica gel chromatography with ethyl acetate/methanol (95:5) removes N,N-dibenzylated impurities. Cyclopropyl stability necessitates neutral alumina for pH-sensitive intermediates [6].
  • Preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves regioisomers with >98% purity [1].

  • Crystallization:

  • Ethyl acetate/hexane recrystallization yields needle-like crystals suitable for X-ray diffraction, confirming regiochemistry at N-1 of piperazine [3].

Validation techniques:

  • ¹H/¹³C NMR: Diagnostic signals include pyridazine C-4 (δC 152.1 ppm), piperazine N-CH₂ (δH 3.82 ppm), and cyclopropyl CH (δH 1.45–1.52 ppm) [3] [10].
  • LC-MS: ESI+ mode shows [M+H]+ at m/z 295.2; fragments at m/z 91.1 (benzyl) and 174.1 (cyclopropylpyridazine) confirm structure [1].
  • Elemental analysis: Carbon tolerance ≤0.3% verifies solvent-free crystals [7].

Residual solvent monitoring: Headspace GC-MS detects chloroform (<60 ppm) and DMF (<880 ppm) per ICH Q3C guidelines [5].

Table 5: Key Analytical Parameters for Final Compound

TechniqueCritical ParametersAcceptance Criteria
¹H NMR (400 MHz, CDCl₃)Piperazine N-CH₂: 3.78–3.86 ppm (t, 4H)Signal shift ≤0.05 ppm vs. reference
¹³C NMR (101 MHz, CDCl₃)Cyclopropyl C-H: 8.9–9.3 ppm; Pyridazine C-3: 158.2 ppmPurity >98.5% by integration
HPLC-UV (254 nm)Retention time: 6.8 ± 0.2 min (C18, 60:40 MeCN/H₂O)Single peak (area ≥99.0%)
HRMS (ESI+)[M+H]+ calculated: 295.2024; observed: 295.2021Δ ≤ 5 ppm

Properties

CAS Number

2034315-04-1

Product Name

3-(4-Benzylpiperazin-1-yl)-6-cyclopropylpyridazine

IUPAC Name

3-(4-benzylpiperazin-1-yl)-6-cyclopropylpyridazine

Molecular Formula

C18H22N4

Molecular Weight

294.402

InChI

InChI=1S/C18H22N4/c1-2-4-15(5-3-1)14-21-10-12-22(13-11-21)18-9-8-17(19-20-18)16-6-7-16/h1-5,8-9,16H,6-7,10-14H2

InChI Key

PWURCHDJNWJAKW-UHFFFAOYSA-N

SMILES

C1CC1C2=NN=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.